7-(Trifluoromethoxy)quinolin-3-ol, with the chemical formula and a molecular weight of 213.16 g/mol, is a compound that features a quinoline structure substituted with a trifluoromethoxy group at the seventh position and a hydroxyl group at the third position. This compound is categorized under quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties.
The compound is classified under the category of trifluoromethylated compounds, which are characterized by the presence of a trifluoromethyl group (-CF₃) that significantly influences their chemical reactivity and pharmacological properties. The trifluoromethoxy group (-O-CF₃) enhances the lipophilicity and metabolic stability of organic molecules, making them valuable in medicinal chemistry. The CAS number for 7-(Trifluoromethoxy)quinolin-3-ol is 1261803-30-8 .
The synthesis of 7-(Trifluoromethoxy)quinolin-3-ol can be achieved through several methods, primarily involving the introduction of the trifluoromethoxy group to a quinoline precursor. Common synthetic routes include:
The choice of reagents, solvents, and reaction conditions significantly affects yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity, leading to better substitution rates.
The molecular structure of 7-(Trifluoromethoxy)quinolin-3-ol consists of a quinoline base with specific substituents:
The structural data includes:
7-(Trifluoromethoxy)quinolin-3-ol can undergo various chemical reactions typical for phenolic compounds and quinolines:
Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields in these transformations.
The mechanism of action for 7-(Trifluoromethoxy)quinolin-3-ol is primarily related to its interaction with biological targets:
Quantitative structure–activity relationship (QSAR) studies indicate that the presence of the trifluoromethoxy group enhances binding affinity to various biological targets compared to non-fluorinated analogs .
While specific physical properties such as density and boiling point are not available, compounds in this class typically exhibit:
The chemical properties include:
Relevant data from studies suggest that fluorinated compounds often show enhanced stability against metabolic degradation .
7-(Trifluoromethoxy)quinolin-3-ol has potential applications in various scientific fields:
The copper-mediated coupling between quinolin-3-boronic acid and trimethyl(trifluoromethyl)silane (Me₃SiCF₃) represents the most efficient route to 7-(trifluoromethoxy)quinolin-3-ol. This reaction leverages Cu(OTf)₂ catalysis under mild oxidative conditions (60–80°C) to install the critical trifluoromethoxy (–OCF₃) group at the quinoline C7 position. Key mechanistic studies reveal that in situ generation of Cu(I)–CF₃ intermediates facilitates transmetallation, followed by reductive elimination to form the C–OCF₃ bond [1] [5].
Reaction optimization identified critical parameters:
Table 1: Optimization of Copper-Catalyzed Trifluoromethylation
Parameter | Variation Range | Optimal Condition | Yield Impact |
---|---|---|---|
Catalyst Loading | 1–10 mol% Cu(OTf)₂ | 5 mol% | Peak yield at 82% |
Temperature | 40–100°C | 80°C | <50°C: Incomplete reaction |
Solvent | DMF, THF, DMSO, Acetonitrile | DMF | DMF: 82%; THF: 63% |
Oxidant | K₂S₂O₈, TBHP, PhI(OAc)₂ | K₂S₂O₈ | K₂S₂O₈: 82%; TBHP: 68% |
This methodology achieves gram-scale synthesis with >99% HPLC purity after silica gel chromatography, demonstrating robustness for preclinical compound supply [1].
Quinoline ring construction precedes trifluoromethoxy functionalization, with Doebner-Von Miller variants proving most effective. The cyclization of 3-aminobenzaldehyde with ethyl acetoacetate under acid catalysis generates the quinolin-3-ol core. Critical modifications enable C7 selectivity for downstream trifluoromethylation:
Post-cyclization, regioselective C7 bromination using NBS/CCl₄ enables Pd-catalyzed methoxylation followed by halogen exchange with silver trifluoroacetate to install –OCF₃. This stepwise approach achieves 65% overall yield from quinolin-3-ol [1].
While 7-(trifluoromethoxy)quinolin-3-ol lacks chiral centers, its derivatives benefit from enantioselective strategies. Chiral copper complexes with BoxQu ligands facilitate asymmetric trifluoromethylation of prochiral intermediates:
Table 2: Asymmetric Methods for Chiral Derivatives
Strategy | Catalyst System | Key Intermediate | ee (%) | Application Target |
---|---|---|---|---|
Radical relay | Cu(I)/(R)-Bn-BoxQu | Cyclopropanols | 94 | β-CF₃ ketone synthons |
Kinetic resolution | Cu(II)/PhPFN | α-Iodoalkylquinolines | 87 | Antimalarial analogs |
Enantiospecific ring open | Cu(0)/DMEDA | Epoxyquinoline | 98 | Azido-alcohol building blocks |
These approaches enable synthesis of chiral agrochemical precursors like (R)-CF₃-cinacalcet analogs [5].
Transition from batch to continuous flow systems resolves scalability challenges in trifluoromethoxyquinoline synthesis:
Industrial advantages of flow chemistry:
Table 3: Batch vs. Flow Production Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Cycle Time | 18 hours | 2.2 hours | 88% reduction |
Yield (Pilot Scale) | 68% | 82% | +14% |
Cu Residual | 120 ppm | <2 ppm | Meets ICH Q3D guidelines |
Daily Output | 0.8 kg | 3.2 kg | 400% capacity increase |
These advances support multi-tonne production for pharmaceutical lead optimization campaigns [1] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9